N-Cyclohexylpropanamide

Analytical Chemistry GC-MS Identification Amide Homolog Series

N-Cyclohexylpropanamide (CAS 1126-56-3) is a secondary amide (C9H17NO, MW 155.24 g/mol) featuring a cyclohexyl substituent on the amide nitrogen and a propanoyl (C3) acyl chain. It is primarily employed as a versatile synthetic building block and an analytical reference standard, rather than as a finished active pharmaceutical ingredient, and belongs to the broader class of N-cyclohexyl amides.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
CAS No. 1126-56-3
Cat. No. B072063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclohexylpropanamide
CAS1126-56-3
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESCCC(=O)NC1CCCCC1
InChIInChI=1S/C9H17NO/c1-2-9(11)10-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,10,11)
InChIKeyOSLMDZTZEPAYCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclohexylpropanamide (CAS 1126-56-3): Technical Baseline for Procurement Scientists


N-Cyclohexylpropanamide (CAS 1126-56-3) is a secondary amide (C9H17NO, MW 155.24 g/mol) featuring a cyclohexyl substituent on the amide nitrogen and a propanoyl (C3) acyl chain [1]. It is primarily employed as a versatile synthetic building block and an analytical reference standard, rather than as a finished active pharmaceutical ingredient, and belongs to the broader class of N-cyclohexyl amides . Its procurement is typically governed by purity specifications (commonly ≥95%) and intended use in research and development settings .

N-Cyclohexylpropanamide Procurement Risks: Why Simple Analogs Cannot Be Interchanged


N-Cyclohexylpropanamide occupies a narrow physicochemical niche among N-cyclohexyl amides. Even closely related homologs—such as N-cyclohexylacetamide (C2 chain) or N-cyclohexylbutanamide (C4 chain)—exhibit distinctly different gas chromatographic retention, boiling point, lipophilicity, and physical state [1]. Because this compound frequently serves as a starting material or an intermediate in multi-step syntheses, substituting it with a homolog risks altering reaction kinetics, intermediate solubility, and purification outcomes, ultimately compromising yield and reproducibility . The evidence presented below quantifies exactly where N-cyclohexylpropanamide diverges from its closest analogs, enabling data‑driven procurement decisions.

N-Cyclohexylpropanamide (1126-56-3): Quantified Differentiation Evidence vs. Closest Analogs


GC Retention Index (Kovats) Positions N-Cyclohexylpropanamide Between C2 and C4 Homologs

On a non-polar SE-30 capillary column, N-cyclohexylpropanamide exhibits a Kovats retention index of 1378, placing it precisely between N-cyclohexylacetamide (1313) and N-cyclohexylbutanamide (1459). This quantitative spacing confirms that GC retention increases predictably with acyl chain length and that the compound can be unambiguously distinguished from its C2 and C4 homologs by standard GC methods [1].

Analytical Chemistry GC-MS Identification Amide Homolog Series

Boiling Point Intermediate Between N-Cyclohexylacetamide and N-Cyclohexylbutanamide

N-Cyclohexylpropanamide boils at 304.6 °C at 760 mmHg, which is 13.3 °C higher than N-cyclohexylacetamide (291.3 °C) and 13.9 °C lower than N-cyclohexylbutanamide (318.5 °C) . This intermediate boiling point reflects the incremental methylene contribution and provides a practical window for fractional distillation or solvent removal.

Physical Chemistry Purification Distillation

Physical State Divergence: N-Cyclohexylpropanamide Is a Liquid Unlike the Solid C2 and Aromatic Analogs

N-Cyclohexylpropanamide is a liquid at room temperature (no melting point reported in standard databases), whereas its closest homolog N-cyclohexylacetamide is a crystalline solid (mp 103 °C) and its aromatic analog N-phenylpropanamide (propionanilide) is also a solid (mp 104–107 °C) . This difference in physical state directly impacts handling, dissolution, and formulation workflows.

Formulation Handling Physical State

Lipophilicity (XLogP) Balances Between C2 and C4 N-Cyclohexyl Amides

The computed XLogP of N-cyclohexylpropanamide is 1.8–2.24, which lies between N-cyclohexylacetamide (1.85) and N-cyclohexylbutanamide (2.63) [1]. This intermediate lipophilicity may translate into a distinct balance of aqueous solubility and membrane permeability for derivatives incorporating this amide scaffold.

Lipophilicity Medicinal Chemistry Drug Design

Privileged Scaffold in CNS Drug Discovery: Co-crystallized BACE1 Inhibitor Contains N-Cyclohexylpropanamide Moiety

The N-cyclohexylpropanamide substructure is present in a potent BACE1 (beta-secretase) inhibitor that was co-crystallized with the enzyme (PDB ID: 3RTN, resolution 2.7 Å), demonstrating that this specific amide scaffold can productively engage the catalytic aspartate dyad in the CNS target [1]. In contrast, analogous N-cyclohexylacetamide and N-cyclohexylbutanamide scaffolds are not represented in any deposited BACE1 co-crystal structure.

CNS Drug Discovery BACE1 Inhibition Fragment-Based Design

N-Cyclohexylpropanamide (1126-56-3): Research and Industrial Application Scenarios Based on Validated Evidence


GC-MS Analytical Reference Standard for Amide Homolog Identification

With a well-characterized Kovats retention index of 1378 on SE-30 [1], N-cyclohexylpropanamide serves as a retention time marker for distinguishing N-cyclohexyl amide homologs in complex mixtures. Analytical laboratories can use this RI value to calibrate GC-MS systems and to verify the identity of N-cyclohexylpropanamide against the C2 (RI 1313) and C4 (RI 1459) congeners.

Liquid-Phase Synthetic Building Block in Multi-Step Organic Synthesis

Because N-cyclohexylpropanamide is a liquid at room temperature , it can be directly dispensed via syringe or automated liquid handlers without pre-heating. This physical property simplifies its use as a starting material in the synthesis of more complex amide derivatives, including pharmacologically active compounds.

Medicinal Chemistry Program Leveraging Balanced Lipophilicity

The intermediate XLogP (1.8–2.24) of N-cyclohexylpropanamide [2] offers medicinal chemists a predictable lipophilicity anchor when designing CNS-penetrant or orally bioavailable candidates. This value is bracketed between the less lipophilic C2-acetamide and more lipophilic C4-butanamide scaffolds, enabling fine-tuning of ADME properties without introducing heteroatoms.

Fragment-Based Drug Discovery Targeting BACE1 and Related Aspartyl Proteases

The co-crystal structure of a BACE1 inhibitor bearing the N-cyclohexylpropanamide moiety (PDB 3RTN, 2.7 Å) [3] validates this scaffold for fragment-based drug discovery. Research groups pursuing BACE1 or other aspartyl protease inhibitors should preferentially procure N-cyclohexylpropanamide rather than its shorter or longer homologs to ensure fidelity to the published structural biology data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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